Cas no 899963-66-7 (3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide)
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- Propanamide, N-(4-chloro-2-benzothiazolyl)-N-(phenylmethyl)-3-(phenylsulfonyl)-
- 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide
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- Inchi: 1S/C23H19ClN2O3S2/c24-19-12-7-13-20-22(19)25-23(30-20)26(16-17-8-3-1-4-9-17)21(27)14-15-31(28,29)18-10-5-2-6-11-18/h1-13H,14-16H2
- InChI Key: OJCDGKCZJKZLCE-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(Cl)C=CC=C2S1)CC1=CC=CC=C1)(=O)CCS(C1=CC=CC=C1)(=O)=O
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2737-0733-2μmol |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2737-0733-5μmol |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2737-0733-10μmol |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2737-0733-20μmol |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2737-0733-1mg |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2737-0733-2mg |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2737-0733-3mg |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2737-0733-4mg |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2737-0733-5mg |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2737-0733-10mg |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
899963-66-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide
Introduction to 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide (CAS No. 899963-66-7) in Modern Chemical Biology
3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide, identified by the CAS number 899963-66-7, represents a sophisticated molecular entity that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure comprising a benzenesulfonyl group, a benzyl moiety, and a chlorinated benzothiazole ring system, exhibits promising potential as a pharmacological agent. The strategic arrangement of these functional groups not only contributes to its unique chemical properties but also underpins its biological activity, making it a subject of intense study in the development of novel therapeutic strategies.
The structural framework of 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide is meticulously designed to interact with biological targets at a molecular level. The presence of the benzenesulfonyl group enhances its binding affinity to certain enzymes and receptors, while the 4-chloro-1,3-benzothiazol-2-yl moiety introduces additional conformational flexibility and electronic properties that modulate its pharmacokinetic behavior. Such structural features are critical in optimizing drug-like properties such as solubility, metabolic stability, and target specificity.
In recent years, advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive molecules like 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide. The benzothiazole scaffold, a well-documented pharmacophore in medicinal chemistry, has been extensively explored for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a chloro substituent at the 4-position further enhances its biological profile by increasing lipophilicity and electronic modulation. These attributes make it an attractive candidate for further derivatization and optimization.
Current research endeavors are focused on elucidating the mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies aim to provide insights into how the compound interacts with its intended biological targets, which could range from kinases to transcription factors. Understanding these interactions at an atomic level is pivotal for designing next-generation analogs with improved efficacy and reduced side effects.
The compound's potential extends beyond mere structural novelty; it also aligns with emerging trends in drug discovery that emphasize multitarget engagement and polypharmacology. By simultaneously interacting with multiple biological pathways, 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide could offer therapeutic advantages over conventional monotherapies. This concept is particularly relevant in treating complex diseases such as cancer and neurodegenerative disorders, where modulating multiple disease-relevant pathways is often necessary for effective intervention.
Furthermore, the synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide represents a testament to the progress in synthetic organic chemistry. The development of efficient synthetic routes not only facilitates access to this compound for research purposes but also underscores the broader capabilities of modern synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in constructing the complex core structure of this molecule.
The pharmacological evaluation of 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide is ongoing across multiple preclinical models. Preliminary data suggest that it exhibits significant activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, its interaction with inflammatory mediators has been explored, indicating potential therapeutic applications in chronic inflammatory conditions. These findings underscore the compound's versatility and highlight its significance as a lead molecule for further development.
As computational tools continue to evolve, virtual screening methods are being employed to identify novel derivatives of 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide with enhanced pharmacological profiles. Machine learning algorithms can predict binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties with remarkable accuracy, expediting the drug discovery process. Such computational approaches are complemented by experimental validation through high-throughput assays and biophysical techniques.
The role of benzothiazole derivatives in medicinal chemistry cannot be overstated; they form the backbone of several FDA-approved drugs due to their broad spectrum of biological activities. The introduction of substituents like chlorine at specific positions on the benzothiazole ring enhances their pharmacological potency by influencing electronic distributions and steric interactions. This underscores the importance of structural diversity in drug discovery and reinforces the rationale behind exploring analogs like 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide.
In conclusion, 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro -1 , 3 - benzothia z ol - 2 - y l ) pro pan am ide ( CAS No . 89996 3 - 66 - 7 ) stands as a promising entity in chemical biology with multifaceted applications across pharmaceutical research . Its intricate structure , coupled with its demonstrated biological activity , positions it as a valuable scaffold for developing novel therapeutics . As research progresses , further insights into its mechanism of action and optimization strategies will continue to emerge , paving the way for innovative treatments targeting various diseases . p >
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